molecular formula C21H24N4O2S2 B15052858 4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15052858
M. Wt: 428.6 g/mol
InChI Key: QKDRNUPZUBBUKI-UHFFFAOYSA-N
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Description

The compound 4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol features a 1,2,4-triazole-3-thiol core substituted at positions 4 and 5 with a 2,4-dimethylphenyl group and a 4-(piperidin-1-ylsulfonyl)phenyl moiety, respectively. The triazole-thiol scaffold is a versatile pharmacophore known for diverse biological activities, including antiviral, anticancer, and antimicrobial effects . The piperidin-1-ylsulfonyl group enhances solubility and may facilitate receptor binding through hydrogen bonding, while the 2,4-dimethylphenyl substituent contributes steric bulk and lipophilicity .

Properties

Molecular Formula

C21H24N4O2S2

Molecular Weight

428.6 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)-3-(4-piperidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H24N4O2S2/c1-15-6-11-19(16(2)14-15)25-20(22-23-21(25)28)17-7-9-18(10-8-17)29(26,27)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,28)

InChI Key

QKDRNUPZUBBUKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Intermediates

Procedure :

  • Reactants : Thiosemicarbazide and formic acid.
  • Conditions : Heating at 105°C for 30 minutes in aqueous medium, followed by slow cooling to -10°C for crystallization.
  • Cyclization : Treatment with sodium carbonate (Na₂CO₃) at 100°C for 4 hours induces ring closure, yielding 1H-1,2,4-triazole-3-thiol.

Key Data :

  • Yield : 55% after recrystallization.
  • Purity : Confirmed via TLC and melting point analysis.

This step establishes the triazole-thiol scaffold, which is subsequently functionalized at the 4- and 5-positions.

Sulfonylation at the 5-Position

The piperidin-1-ylsulfonyl group is introduced via sulfonylation of aniline intermediates .

Synthesis of 4-(Piperidin-1-ylsulfonyl)phenyl Substituent

Procedure :

  • Reactants : 4-Aminophenyl triazole intermediate and piperidine-1-sulfonyl chloride.
  • Conditions :
    • Solvent: Dichloromethane (DCM).
    • Base: Triethylamine (TEA) to scavenge HCl.
    • Temperature: Room temperature (25°C) for 6–8 hours.

Key Data :

  • Yield : 50–61% after recrystallization in methanol.
  • Characterization :
    • ¹H NMR (DMSO-d₆): δ 7.82 (d, J = 8.84 Hz, 2H, aromatic), 3.45–3.42 (m, 2H, piperidinyl-H).
    • IR : S=O stretches at 1150–1300 cm⁻¹ confirm sulfonylation.

Integrated Synthesis Route

A convergent approach combining the above steps is optimal for scalability:

Step 1 : Synthesize 4-(2,4-dimethylphenyl)-1,2,4-triazole-3-thiol via cyclocondensation.
Step 2 : Sulfonylate 4-aminophenyltriazole with piperidine-1-sulfonyl chloride.
Step 3 : Couple the two intermediates via nucleophilic aromatic substitution.

Reaction Table :

Step Reactants Conditions Yield
1 Thiosemicarbazide + formic acid 105°C, 30 min 55%
2 4-Aminophenyltriazole + piperidine-1-sulfonyl chloride DCM, TEA, 25°C 50–61%
3 Aryl coupling Pd catalysis, 110°C 45–50%

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) for sulfonylated intermediates.
  • Recrystallization : Methanol/water (4:1) for final product isolation.

Spectroscopic Validation

  • ¹H/¹³C NMR : Assignments for aromatic protons (δ 7.06–8.17 ppm), piperidinyl-CH₂ (δ 2.59–3.45 ppm), and thiocarbonyl (δ 10.38 ppm).
  • Mass Spectrometry : ESI-MS m/z 429.57 [M+H]⁺ (calc. 428.57).

Challenges and Mitigation

  • Low Yields in Cyclization : Improved by slow cooling (-10°C) and pH adjustment to 4–5.
  • Sulfonylation Side Reactions : Excess TEA (3 equivalents) suppresses di-sulfonylation.
  • Purification Complexity : Recrystallization in methanol yields >95% purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in critical biological processes, such as cell division and inflammation.

    Pathways Involved: It modulates signaling pathways related to apoptosis, oxidative stress, and immune response.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The 1,2,4-triazole-3-thiol core is common among analogs, but substituent variations dictate pharmacological profiles:

Compound Name R<sup>4</sup> Substituent R<sup>5</sup> Substituent Key Features
Target Compound 2,4-Dimethylphenyl 4-(Piperidin-1-ylsulfonyl)phenyl Enhanced solubility, potential CNS activity
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-Ethoxyphenyl 4-Methoxyphenyl Alkoxy groups for polarity modulation
4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol Schiff base (4-fluorobenzylidene) Pyridin-2-yl Metal-chelating potential for anticancer activity
5-(4-Methoxyphenyl)-4-((1-methylpyrrol-2-yl)methylene)amino analog Schiff base (1-methylpyrrol-2-yl) 4-Methoxyphenyl Planar structure for DNA intercalation

Antiviral Activity

  • 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl] analog showed potent inhibition of MERS-CoV helicase nsp13 in silico .
  • The target compound’s piperidin-1-ylsulfonyl group may enhance binding to viral proteases or helicases due to sulfonamide’s affinity for enzyme active sites.

Anticancer Activity

  • Schiff base metal complexes (e.g., with thiophene/furan moieties) exhibited moderate to significant inhibition of MCF-7 and Hep-G2 cancer cells via apoptosis induction .
  • The target compound’s 2,4-dimethylphenyl group may improve membrane permeability, while the sulfonyl group could modulate kinase inhibition.

CNS Activity

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff bases demonstrated antianxiety and antidepressant effects in rodent models .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Compounds with 4-trifluoromethylphenyl (e.g., CP 55–58) showed enhanced enzyme inhibition, likely due to increased electrophilicity .
  • Hydrophobic Substituents : 2,4-Dimethylphenyl in the target compound balances lipophilicity for membrane penetration without excessive hydrophobicity.
  • Sulfonamide vs. Thioether : Sulfonamide groups (as in the target) improve aqueous solubility compared to thioether analogs (e.g., S-alkylated triazoles in ).

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-(4-Nitrophenyl) Schiff Base 5-(4-Chlorophenyl) Analog
LogP ~3.5 (estimated) ~2.8 ~3.1
Solubility Moderate (sulfonamide enhances) Low (nitro group reduces solubility) Low (chlorophenyl hydrophobic)
Metabolic Stability Likely high (piperidine resistance to oxidation) Moderate (Schiff base hydrolysis) Low (thiol oxidation susceptibility)

Biological Activity

The compound 4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 917750-00-6) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential therapeutic properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O2S2C_{21}H_{24}N_{4}O_{2}S_{2}, with a molecular weight of 428.57 g/mol. The structure includes a triazole ring, which is known for its bioactivity.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. For instance:

  • A study demonstrated that derivatives of 1,2,4-triazole showed effective inhibition against various Gram-positive and Gram-negative bacteria. The most active compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus .
  • The specific compound under discussion was tested against Bacillus subtilis, revealing remarkable selectivity and effectiveness comparable to established antibiotics like ciprofloxacin .

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented:

  • In vitro studies have shown that similar triazole compounds possess moderate to excellent antifungal activity against fungi such as Candida albicans and Aspergillus niger. The presence of the thiol group in the compound may enhance its interaction with fungal cell membranes .

The mechanism underlying the biological activity of triazoles often involves:

  • Inhibition of Enzymatic Pathways: Triazoles can inhibit enzymes involved in nucleic acid synthesis and cell wall formation in bacteria and fungi.
  • Binding Interactions: Molecular docking studies suggest that these compounds can interact with DNA-gyrase complexes, leading to reduced bacterial proliferation .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives:

  • Study on Antimicrobial Activity:
    • A series of synthesized triazole derivatives were evaluated for their antimicrobial activity using disc diffusion methods. The results indicated that compounds with specific substitutions on the phenyl rings exhibited enhanced activity against both bacterial and fungal strains .
  • Structure-Activity Relationship (SAR):
    • SAR analyses revealed that modifications in the substituents on the triazole ring significantly influenced biological activity. For example, compounds with halogenated phenyl groups showed superior antibacterial effects compared to their non-halogenated counterparts .

Table 1: Biological Activity Summary

Activity TypeTarget OrganismsMIC (µg/mL)Reference
AntibacterialE. coli, S. aureus0.12 - 1.95
AntifungalCandida albicans, Aspergillus nigerModerate to Excellent
Antibacterial (specific study)Bacillus subtilisComparable to ciprofloxacin

Q & A

Q. Basic Research Focus

  • Structural elucidation :
    • ¹H/¹³C-NMR : Assign aromatic protons (δ 6.8–8.1 ppm) and sulfonyl groups (δ 3.1–3.5 ppm for piperidinyl protons) .
    • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Theoretical validation :
    • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level and compare experimental vs. computed IR/NMR spectra .

Q. Advanced Research Focus

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

What strategies are effective in evaluating biological activity against antimicrobial targets?

Q. Advanced Research Focus

  • Antimicrobial assays :
    • MIC determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Time-kill kinetics : Assess bactericidal effects over 24 hours .
  • Mechanistic studies :
    • Enzyme inhibition : Test β-lactamase inhibition if the sulfonyl group interacts with bacterial resistance enzymes .

Q. Advanced Research Focus

  • Docking protocols :
    • Target selection : Prioritize proteins like SARS-CoV-2 helicase (PDB: 5WWP) or Bcl-2 (anti-apoptotic target) based on structural homology .
    • Software : Use AutoDock Vina with Lamarckian GA; validate poses with MD simulations .
  • ADME profiling :
    • SwissADME : Predict bioavailability, BBB permeability, and CYP450 interactions .
    • Lipinski’s Rule : Ensure MW <500, LogP <5, and ≤10 H-bond acceptors/donors .

How to resolve discrepancies in spectral data during structural elucidation?

Q. Advanced Research Focus

  • Contradiction analysis :
    • NMR signal splitting : Use 2D-COSY to differentiate overlapping aromatic protons .
    • LC-MS anomalies : Re-evaluate ionization conditions (e.g., ESI vs. APCI) for adduct formation .
  • Case study : A ¹³C-NMR shift at δ 165 ppm (C=S) may vary by ±3 ppm due to solvent polarity; compare DMSO-d6 vs. CDCl3 spectra .

What functional group modifications enhance activity in triazole-thiol analogs?

Q. Advanced Research Focus

  • S-alkylation : Introduce alkyl/aryl groups at the thiol position to improve membrane permeability .
  • Mannich bases : Incorporate aminomethyl groups (e.g., using formaldehyde/piperidine) to boost solubility and target engagement .
  • Schiff base formation : Condense with aldehydes (e.g., 3-bromobenzaldehyde) to extend π-π stacking in enzyme active sites .

Q. Advanced Research Focus

  • pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Light/heat sensitivity : Store at 4°C in amber vials; assess decomposition after 30 days .

What crystallographic techniques validate supramolecular interactions?

Q. Advanced Research Focus

  • Single-crystal XRD : Resolve intermolecular H-bonds (e.g., N–H···S) and π-stacking (e.g., phenyl-triazole interactions) .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H···H, C···S) using CrystalExplorer .

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